REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[N:6]=[C:7]2[C:12](=[C:13]3[C:18]=1[CH:17]=[CH:16][CH:15]=[CH:14]3)[CH:11]=[CH:10][CH:9]=[CH:8]2)=[N+]=[N-]>[Pd].CO>[CH:11]1[C:12]2[C:7](=[N:6][C:5]([CH2:4][NH2:1])=[C:18]3[C:13]=2[CH:14]=[CH:15][CH:16]=[CH:17]3)[CH:8]=[CH:9][CH:10]=1
|
Name
|
azide
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1N=C2C=CC=CC2=C2C=CC=CC12
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
mechanically shaken in a Parr hydrogenator for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was purged thrice with H2 (g)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |